molecular formula C13H16N2S2 B12883884 2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione CAS No. 88217-88-3

2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione

Cat. No.: B12883884
CAS No.: 88217-88-3
M. Wt: 264.4 g/mol
InChI Key: CAYQCIYMVZRHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione is a heterocyclic compound that features a pyrrolidine ring attached to an ethyl chain, which is further connected to a benzo[d]isothiazole-3(2H)-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione typically involves the reaction of a pyrrolidine derivative with an appropriate benzo[d]isothiazole precursor. One common method involves the nucleophilic substitution reaction where the pyrrolidine derivative reacts with a halogenated benzo[d]isothiazole under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazole: Lacks the thione group but shares the pyrrolidine and benzo[d]thiazole moieties.

    2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole: Similar structure but without the thione group.

    2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isoxazole: Contains an isoxazole ring instead of the isothiazole ring.

Uniqueness

2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific oxidation and reduction reactions, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent in medicinal chemistry.

Properties

CAS No.

88217-88-3

Molecular Formula

C13H16N2S2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylethyl)-1,2-benzothiazole-3-thione

InChI

InChI=1S/C13H16N2S2/c16-13-11-5-1-2-6-12(11)17-15(13)10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2

InChI Key

CAYQCIYMVZRHII-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C(=S)C3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.